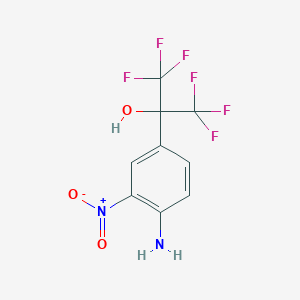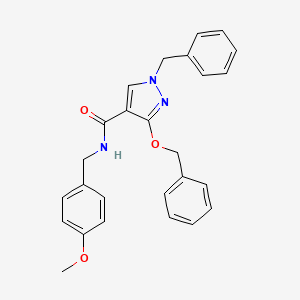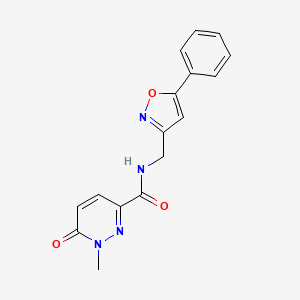![molecular formula C14H13NO3S B2630805 (2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid CAS No. 929974-11-8](/img/structure/B2630805.png)
(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid” is a chemical compound that contains a thiazole ring. Thiazoles are a type of heterocyclic compound that includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular formula of this compound is C14H13NO3S, and it has a molecular weight of 275.32 .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Polymer Modification and Properties Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including 2-aminothiazole, enhancing their swelling properties and thermal stability. These amine-modified polymers exhibit promising antibacterial and antifungal activities, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Chemical Synthesis and Cyclization The interaction of acrylic acid with compounds like methyl- and methoxyaminobenzenethiols leads to the formation of various complex structures. These synthesis pathways offer insights into the versatility of acrylic acid derivatives in creating intricate molecular structures (Rutkauskas, Kantminienė & Beresnevieius, 2008).
Photopolymerization and Material Applications The preparation of azo polymers with electronic push and pull structures, such as MACP and MAMP, via RAFT polymerization, showcases the utility of acrylic acid derivatives in creating materials with photo-induced birefringence and surface relief grating. This indicates potential applications in optical data storage and photonic devices (Cao et al., 2008).
Corrosion Inhibition (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid has been used to form self-assembled films on iron surfaces, offering protection against corrosion. The electrochemical properties suggest potential applications in improving the durability and lifespan of metallic structures (Zhang, Chen, Li & Le, 2009).
Solar Cell Applications In the field of solar energy, organic sensitizers based on acrylic acid derivatives have been engineered for dye-sensitized solar cells, achieving high incident photon to current conversion efficiency. This highlights the role of acrylic acid derivatives in advancing renewable energy technologies (Kim et al., 2006).
将来の方向性
特性
IUPAC Name |
(E)-3-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-4-2-3-11(7-13)5-6-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCCAEUQQGNSKX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2630722.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2630726.png)

![ethyl 2-amino-6,7,11-trimethyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridin e-4,3'-indoline]-3-carboxylate](/img/structure/B2630732.png)
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)




![Ethyl 4-[[2-[[5-[[(2-phenoxyacetyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2630741.png)


